molecular formula C7H12ClNO B8591222 3-Ethynylpiperidin-3-ol;hydrochloride

3-Ethynylpiperidin-3-ol;hydrochloride

Katalognummer: B8591222
Molekulargewicht: 161.63 g/mol
InChI-Schlüssel: BRAXMQZEYIYKLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynylpiperidin-3-ol;hydrochloride is a chemical compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

The synthesis of 3-Ethynylpiperidin-3-ol;hydrochloride typically involves the reaction of piperidine derivatives with ethynylating agents. One common method is the hydroalkenylation of 1,6-ene-dienes using a nickel catalyst and a chiral P-O ligand. This reaction provides a regioselective and mild method for the preparation of six-membered N- and O-heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

3-Ethynylpiperidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group can be replaced by other nucleophiles such as halides or amines.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic structures.

Wissenschaftliche Forschungsanwendungen

3-Ethynylpiperidin-3-ol;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethynylpiperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Ethynylpiperidin-3-ol;hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives.

Eigenschaften

Molekularformel

C7H12ClNO

Molekulargewicht

161.63 g/mol

IUPAC-Name

3-ethynylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-2-7(9)4-3-5-8-6-7;/h1,8-9H,3-6H2;1H

InChI-Schlüssel

BRAXMQZEYIYKLR-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(CCCNC1)O.Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

3-Ethynylpiperidin-3-ol hydrochloride was prepared from tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate and hydrogen chloride using the procedure outlined in Example 3-30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.